molecular formula C17H11F3N2O2 B2456016 (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 2321343-50-2

(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No. B2456016
CAS RN: 2321343-50-2
M. Wt: 332.282
InChI Key: QHNMTLQXHIAJPY-JWGURIENSA-N
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Description

(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, also known as TFMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is believed to exert its anti-cancer properties by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide binds to the enzyme, preventing it from carrying out its normal function and leading to the death of cancer cells. In materials science, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide exhibits fluorescence properties due to its chromophore structure, which allows it to absorb light and emit it at a longer wavelength.
Biochemical and Physiological Effects
(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been shown to have low toxicity in vitro, making it a promising candidate for further study. In addition to its anti-cancer properties, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has also been shown to have potential as a fluorescent probe for detecting metal ions in biological systems. (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been shown to selectively bind to copper ions, making it a potential tool for studying copper metabolism in cells.

Advantages and Limitations for Lab Experiments

One advantage of (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is its ease of synthesis, making it readily available for use in lab experiments. Additionally, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has low toxicity in vitro, making it a safer alternative to other anti-cancer drugs. However, one limitation of (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is its limited water solubility, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research involving (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide. One potential area of study is the development of (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide-based fluorescent probes for detecting other metal ions in biological systems. Another area of study is the optimization of (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide's anti-cancer properties, potentially through the development of analogs with improved potency and selectivity. Finally, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide's potential as a building block for the synthesis of novel materials could be further explored.

Synthesis Methods

(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be synthesized using a simple one-pot reaction between 2-hydroxyacetophenone, trifluoroacetic anhydride, and 2-amino-3-fluorobenzotrifluoride. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 70%.

Scientific Research Applications

(2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been shown to have anti-cancer properties, inhibiting the growth of human breast cancer cells. In materials science, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been used as a building block for the synthesis of novel fluorescent materials. In biochemistry, (2Z)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-2-3-7-13(12)22-16-11(15(21)23)9-10-5-1-4-8-14(10)24-16/h1-9H,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNMTLQXHIAJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(F)(F)F)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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